molecular formula C16H16F3NO B1377628 2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1443980-61-7

2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B1377628
CAS No.: 1443980-61-7
M. Wt: 295.3 g/mol
InChI Key: AEWYIHDASOFNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is a fluorinated ethanolamine derivative characterized by a benzylamino group and a 2-(trifluoromethyl)phenyl substituent. While specific data on this compound (e.g., CAS number, physical properties) are unavailable in the provided evidence, its structure suggests relevance in pharmaceutical or agrochemical research, where fluorine atoms and aromatic moieties are often employed to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

2-(benzylamino)-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)14-9-5-4-8-13(14)15(21)11-20-10-12-6-2-1-3-7-12/h1-9,15,20-21H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWYIHDASOFNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157062
Record name Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-61-7
Record name Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-[[(phenylmethyl)amino]methyl]-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate electrophile.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the benzylamino group with the trifluoromethyl-substituted phenyl group under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted benzylamino derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-(Benzylamino)-1-[3-(Difluoromethoxy)phenyl]ethan-1-ol (CAS 1797802-04-0)
  • Structural Differences :
    • Substituent Position : The trifluoromethyl group in the target compound is at the ortho (2-) position on the phenyl ring, while the difluoromethoxy group in this analogue is at the meta (3-) position.
    • Fluorinated Group : Trifluoromethyl (-CF₃) vs. difluoromethoxy (-OCHF₂). The former is strongly electron-withdrawing, while the latter introduces both electronegativity and ether-based flexibility.
  • Molecular Weight: Target compound (estimated): ~295 g/mol (C₁₆H₁₆F₃NO). Analogue: 293.31 g/mol (C₁₆H₁₇F₂NO₂).
  • The difluoromethoxy group’s ether linkage could enhance metabolic stability relative to the direct CF₃ attachment.
2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone (CAS 1546-79-8)
  • Structural Differences: Core Structure: The target compound is an ethanolamine derivative, whereas this compound is an imidazole-containing trifluoroacetophenone. Fluorine Placement: Both feature trifluoromethyl groups, but the target’s CF₃ is on a phenyl ring, while this compound’s CF₃ is part of a ketone.
  • Functional Implications: The ketone group in 2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone may confer reactivity in nucleophilic additions, unlike the hydroxyl group in the target compound.

Tabulated Comparison of Key Properties

Property Target Compound (2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol) 2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone
Molecular Formula C₁₆H₁₆F₃NO (estimated) C₁₆H₁₇F₂NO₂ C₅H₃F₃N₂O
Molecular Weight ~295 g/mol 293.31 g/mol 180.09 g/mol
Fluorine Substituent -CF₃ (ortho) -OCHF₂ (meta) -CF₃ (ketone)
Functional Groups Benzylamino, hydroxyl, aromatic CF₃ Benzylamino, hydroxyl, aromatic OCHF₂ Imidazole, ketone, CF₃
Potential Applications Drug discovery (e.g., CNS or antimicrobial agents) Life science research (e.g., enzyme inhibitors) Synthetic intermediate for fluorinated compounds

Research Findings and Implications

Substituent Position and Bioactivity: Ortho-substituted CF₃ groups (as in the target compound) are known to induce steric effects that may hinder rotational freedom or binding to planar active sites, unlike meta-substituted derivatives. Difluoromethoxy groups (as in the analogue) can improve lipid solubility and membrane permeability compared to CF₃ due to reduced electronegativity.

Fluorination Impact :

  • Trifluoromethyl groups enhance thermal and oxidative stability but may reduce aqueous solubility due to hydrophobicity. This contrasts with difluoromethoxy groups, which balance lipophilicity and polarity.

Safety and Handling: Safety data for the target compound are unavailable, mirroring the lack of SDS information for its 3-(difluoromethoxy) analogue. This underscores the need for caution in handling fluorinated ethanolamines.

Biological Activity

2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, also known as BTF, is a compound notable for its unique structural features, including a benzylamino group and a trifluoromethyl-substituted phenyl group. This chemical structure has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding.

  • Molecular Formula : C16H16F3NO
  • Molecular Weight : 295.3 g/mol
  • CAS Number : 1443980-61-7
  • Melting Point : 132-135°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents such as methanol and ethanol.

Synthesis

The synthesis of BTF typically involves the reaction of benzylamine with 2-(trifluoromethyl)benzaldehyde, followed by purification steps. Various catalysts may be employed to optimize the reaction conditions.

The biological activity of BTF is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and enhancing its interaction with intracellular targets.

Potential Therapeutic Applications

Research indicates that BTF may possess the following therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that BTF may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have indicated that BTF exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of BTF on different cancer cell lines, revealing an IC50 value comparable to established anticancer drugs like doxorubicin .
  • Enzyme Inhibition :
    • Research focused on the inhibition of specific enzymes involved in cancer progression showed that BTF could effectively inhibit their activity, suggesting a mechanism for its anticancer effects.
  • Neuroprotective Activity :
    • In models of neurodegeneration, BTF demonstrated protective effects against amyloid-beta toxicity, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Amino)-1-[2-(trifluoromethyl)phenyl]ethan-1-olLacks benzyl groupReduced activity
2-(Benzylamino)-1-phenylethan-1-olLacks trifluoromethyl groupLower lipophilicity

BTF's unique combination of functional groups contributes to its distinct biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.